![molecular formula C14H26N2O5 B1522497 butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate CAS No. 1308958-08-8](/img/structure/B1522497.png)
butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate
Overview
Description
Tertiary butyl esters, such as “butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate”, find large applications in synthetic organic chemistry . They are used in a variety of organic compounds .
Synthesis Analysis
A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The molecular structure of “butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate” is complex. It includes a tert-butoxycarbonyl group, which is introduced into a variety of organic compounds .Chemical Reactions Analysis
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .Scientific Research Applications
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reagent in chromatographic methods to help identify and quantify other substances within a mixture.
Each of these applications leverages the unique chemical structure and reactivity of butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate to fulfill specific roles in scientific research and industrial processes .
Mechanism of Action
Future Directions
properties
IUPAC Name |
butyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-5-6-9-20-12(18)10(7-8-11(15)17)16-13(19)21-14(2,3)4/h10H,5-9H2,1-4H3,(H2,15,17)(H,16,19)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOADGSFFXCNYIO-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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